molecular formula C10H14O5 B12561096 1,2-Cyclopentanedicarboxylic acid, 1-methyl-5-oxo-, dimethyl ester CAS No. 143817-34-9

1,2-Cyclopentanedicarboxylic acid, 1-methyl-5-oxo-, dimethyl ester

Cat. No.: B12561096
CAS No.: 143817-34-9
M. Wt: 214.21 g/mol
InChI Key: JFGNLNRROSJBNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Cyclopentanedicarboxylic acid, 1-methyl-5-oxo-, dimethyl ester is an organic compound with the molecular formula C10H14O5. It is a derivative of cyclopentanedicarboxylic acid and is characterized by the presence of a methyl group and a ketone functional group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Cyclopentanedicarboxylic acid, 1-methyl-5-oxo-, dimethyl ester can be synthesized through several methods. One common approach involves the esterification of 1,2-cyclopentanedicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Cyclopentanedicarboxylic acid, 1-methyl-5-oxo-, dimethyl ester undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

1,2-Cyclopentanedicarboxylic acid, 1-methyl-5-oxo-, dimethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 1,2-Cyclopentanedicarboxylic acid, 1-methyl-5-oxo-, dimethyl ester depends on the specific reaction it undergoes. For example, in ester hydrolysis, the compound is attacked by a nucleophile (such as water or an alcohol), leading to the formation of a carboxylic acid and an alcohol. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    1,2-Cyclopentanedicarboxylic acid, dimethyl ester: Lacks the methyl and ketone groups.

    1,2-Cyclopentanedicarboxylic acid, 4-oxo-, dimethyl ester: Contains a ketone group at a different position.

    1,2-Cyclopentanedicarboxylic acid, 3-methylene-, dimethyl ester: Contains a methylene group instead of a methyl group.

Uniqueness

1,2-Cyclopentanedicarboxylic acid, 1-methyl-5-oxo-, dimethyl ester is unique due to the presence of both a methyl group and a ketone functional group, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound in organic synthesis and various research applications.

Properties

CAS No.

143817-34-9

Molecular Formula

C10H14O5

Molecular Weight

214.21 g/mol

IUPAC Name

dimethyl 1-methyl-5-oxocyclopentane-1,2-dicarboxylate

InChI

InChI=1S/C10H14O5/c1-10(9(13)15-3)6(8(12)14-2)4-5-7(10)11/h6H,4-5H2,1-3H3

InChI Key

JFGNLNRROSJBNN-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CCC1=O)C(=O)OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.